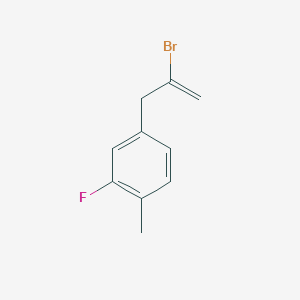

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene

Description

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is a brominated aromatic alkene with the molecular formula C₁₀H₁₀BrF and a molar mass of 229.09 g/mol. Its structure features a propenyl chain substituted with a bromine atom at the 2-position and a 3-fluoro-4-methylphenyl group at the 3-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electrophilic bromine and conjugated alkene system . While direct thermodynamic or phase equilibrium data for this compound are absent in the provided evidence, its structural analogs and substituent effects can be inferred from related studies.

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHVIQKIHHCQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373679 | |

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-41-4 | |

| Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:

Bromination: The starting material, 3-(3-fluoro-4-methylphenyl)-1-propene, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.

Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like dichloromethane.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 3-(3-fluoro-4-methylphenyl)-1-propanol, 3-(3-fluoro-4-methylphenyl)-1-propionitrile, or corresponding amines.

Addition: Formation of 2,3-dibromo-3-(3-fluoro-4-methylphenyl)propane or 3-(3-fluoro-4-methylphenyl)-1-bromopropane.

Oxidation: Formation of 2-Bromo-3-(3-fluoro-4-methylphenyl)oxirane.

Reduction: Formation of 2-Bromo-3-(3-fluoro-4-methylphenyl)propane.

Scientific Research Applications

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and products. In electrophilic addition reactions, the double bond in the propene chain reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, solubility, and phase behavior of brominated propenes are highly influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Thermodynamic and Phase Behavior Insights

- Vapor-Liquid Equilibrium (VLE) : For ternary systems (e.g., C₃H₇SH + C₄H₉SH + CH₄), increasing pressure and temperature enhances methane solubility in the liquid phase. Similarly, brominated propenes with bulky substituents (e.g., 3-fluoro-4-methylphenyl) may exhibit reduced volatility compared to smaller analogs .

- Modeling with CPA EoS: The Cubic-Plus-Association equation successfully predicts VLE for sulfur compounds. For brominated propenes, non-associative CPA parameters (as used for methane-thiol systems) could estimate phase behavior, though deviations may arise due to halogen interactions .

Reactivity and Stability

- Electrophilicity : The 2-bromo substituent in the target compound is more reactive than 3-bromo isomers (e.g., 3-bromo-1-phenylpropene) due to conjugation with the alkene .

- Thermal Stability : Fluorine and methyl groups may enhance stability relative to methoxy or thioether analogs, which are prone to oxidation or demethylation .

Biological Activity

2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is a halogenated organic compound that has garnered interest for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and applications in drug development and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and electrophilic addition reactions. The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds, while the double bond in the propene chain can react with electrophiles, leading to various biological interactions .

Case Studies

- Antibacterial Properties : Research indicates that halogenated derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against different bacterial strains .

- Antifungal Activity : Similar compounds have also shown antifungal efficacy against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good activity . This suggests that this compound could potentially exhibit similar antifungal properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential applications of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene | C12H12BrF | Different positioning of substituents affects reactivity |

| 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene | C12H12BrF | Distinct reactivity patterns due to different sterics |

| This compound | C12H12BrF | Halogenation influences biological activity |

This table illustrates how variations in substituent positions can significantly impact the chemical behavior and potential applications of these compounds.

Applications in Drug Development

The compound is being investigated for its role as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals targeting anti-inflammatory and anticancer pathways . Its unique structure may provide a lead for developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene?

Category: Basic Answer: The synthesis typically involves halogenation or cross-coupling reactions. For brominated alkenes, a common approach is the use of palladium-catalyzed Suzuki-Miyaura coupling to attach the aryl group to the propene backbone. Alternatively, electrophilic substitution on pre-functionalized phenyl rings (e.g., Friedel-Crafts alkylation) followed by bromination can yield the target compound. Precise control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid undesired byproducts like di-substituted isomers .

Q. What characterization techniques are essential for confirming the structure of this compound?

Category: Basic Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and regioselectivity.

- X-ray Crystallography: For unambiguous determination of stereochemistry and bond angles, as demonstrated in structural studies of analogous brominated propenes .

- Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns.

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Category: Basic Answer: Use inert atmosphere techniques (e.g., Schlenk line, glovebox) for reactions involving organometallic reagents or halogenated intermediates. Stabilize intermediates with drying agents (e.g., molecular sieves) and employ anhydrous solvents. Storage at low temperatures (0–6°C) is recommended for brominated precursors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Category: Advanced Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray crystallography, which provides static structural data. For example, crystallographic studies of (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one revealed deviations from solution-phase NMR due to crystal packing effects .

Q. What computational methods are suitable for predicting reactivity in cross-coupling reactions involving this compound?

Category: Advanced Answer: Density Functional Theory (DFT) can model transition states and electronic effects. Focus on:

Q. How can mechanistic studies differentiate between radical and ionic pathways in bromine-mediated reactions?

Category: Advanced Answer: Employ radical traps (e.g., TEMPO) to quench chain-propagation steps. Monitor reaction progress via UV-Vis spectroscopy for radical intermediates. Isotopic labeling (e.g., O in peroxides) can trace oxygen-centered radicals. Contrast with ionic mechanisms by varying solvent polarity (e.g., DMSO vs. hexane) .

Q. What strategies minimize side reactions during electrophilic addition to the propene moiety?

Category: Advanced Answer: Use sterically hindered bases (e.g., 2,6-lutidine) to deprotonate intermediates and prevent polymerization. Optimize stoichiometry of electrophiles (e.g., Br) to avoid over-halogenation. Kinetic studies under pseudo-first-order conditions can identify rate-limiting steps .

Q. How can crystallographic data guide the design of derivatives with enhanced biological activity?

Category: Advanced Answer: Analyze hydrogen-bonding networks and π-π stacking interactions in the crystal lattice. For example, substituents like the 3-fluoro-4-methyl group in this compound may enhance lipophilicity, improving membrane permeability in bioactive analogs. Docking studies using crystallographic coordinates can predict binding affinities .

Q. What are the challenges in scaling up enantioselective syntheses of chiral derivatives?

Category: Advanced Answer: Catalyst loading and recyclability are critical. Use immobilized chiral ligands (e.g., BINAP on silica) to reduce costs. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Process intensification (e.g., flow chemistry) mitigates exothermicity risks in bromination steps .

Q. How do steric and electronic effects of the 3-fluoro-4-methylphenyl group influence reaction kinetics?

Category: Advanced Answer: The electron-withdrawing fluorine atom increases electrophilicity at the para position, while the methyl group introduces steric hindrance. Competitive inhibition experiments with substituent analogs (e.g., 4-methylphenyl vs. 3-fluorophenyl) can isolate electronic vs. steric contributions. Hammett plots correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.